Cas no 19006-59-8 (1,1,3-Triethylurea)

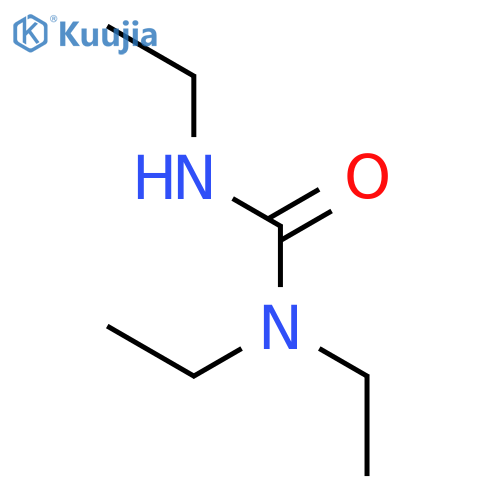

1,1,3-Triethylurea structure

商品名:1,1,3-Triethylurea

1,1,3-Triethylurea 化学的及び物理的性質

名前と識別子

-

- 1,1,3-triethylurea

- urea, N,N,N'-triethyl-

- N,N,N'-Triethylurea

- UREA, 1,1,3-TRIETHYL-

- Urea, triethyl-

- 1,1,3-Triaethylharnstoff

- 1,1,3-Triaethylharnstoff [German]

- Triethylurea

- Triathylharnstoff

- HJKYLTYAGGYRAZ-UHFFFAOYSA-N

- AS-57636

- AKOS006221666

- 1,3,3-triethylurea

- SCHEMBL3777622

- BRN 1755154

- 19006-59-8

- SCHEMBL969221

- Urea,triethyl

- DTXSID20172470

- A10889

- 1,1,3-Triethylurea

-

- MDL: MFCD01675726

- インチ: 1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10)

- InChIKey: HJKYLTYAGGYRAZ-UHFFFAOYSA-N

- ほほえんだ: O=C(N([H])C([H])([H])C([H])([H])[H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

- BRN: 1755154

計算された属性

- せいみつぶんしりょう: 144.12638

- どういたいしつりょう: 144.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 99.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- PSA: 32.34

1,1,3-Triethylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D582678-250mg |

1,1,3-Triethylurea |

19006-59-8 | 95% | 250mg |

$266 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908341-10mg |

1,1,3-Triethylurea |

19006-59-8 | 95% | 10mg |

¥331.20 | 2022-09-28 | |

| A2B Chem LLC | AB11620-250mg |

Urea, N,N,N'-triethyl- |

19006-59-8 | 95% | 250mg |

$241.00 | 2024-04-20 | |

| Aaron | AR002EZ4-1g |

Urea, N,N,N'-triethyl- |

19006-59-8 | 95% | 1g |

$520.00 | 2025-01-21 | |

| Cooke Chemical | M2443847-10mg |

1,1,3-Triethylurea |

19006-59-8 | 95% | 10mg |

RMB 294.40 | 2025-02-20 | |

| eNovation Chemicals LLC | D582678-1g |

1,1,3-Triethylurea |

19006-59-8 | 95% | 1g |

$615 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1591986-1g |

1,1,3-Triethylurea |

19006-59-8 | 98% | 1g |

¥5850 | 2023-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908341-250mg |

1,1,3-Triethylurea |

19006-59-8 | 95% | 250mg |

¥2,880.00 | 2022-09-28 | |

| Aaron | AR002EZ4-100mg |

Urea, N,N,N'-triethyl- |

19006-59-8 | 95% | 100mg |

$104.00 | 2025-01-21 | |

| Aaron | AR002EZ4-250mg |

Urea, N,N,N'-triethyl- |

19006-59-8 | 95% | 250mg |

$208.00 | 2025-01-21 |

1,1,3-Triethylurea 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

19006-59-8 (1,1,3-Triethylurea) 関連製品

- 1187-03-7(1,1,3,3-Tetraethylurea)

- 634-95-7(1,1-Diethylurea)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量